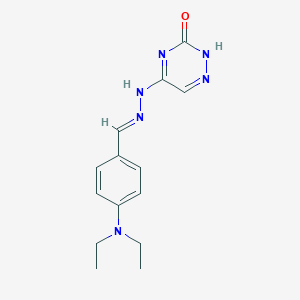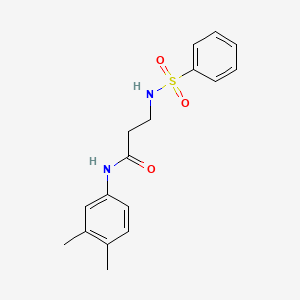![molecular formula C19H17FO3 B5882839 4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one](/img/structure/B5882839.png)
4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one, also known as EFMC, is a synthetic compound that belongs to the class of coumarin derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.
Mechanism of Action
The exact mechanism of action of 4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one is not fully understood, but it is believed to exert its biological effects through the modulation of various cellular pathways. This compound has been shown to inhibit the activity of certain enzymes and receptors, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit anti-microbial properties. This compound has also been reported to modulate the activity of certain enzymes and receptors, leading to the regulation of various cellular processes.
Advantages and Limitations for Lab Experiments
4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified, and its structure can be easily modified to optimize its biological activity. However, this compound also has certain limitations, such as its low solubility in water and potential toxicity at high concentrations.
Future Directions
There are several potential future directions for research on 4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammation. Another potential direction is the investigation of this compound as a potential modulator of various cellular pathways, including signal transduction and gene expression. Additionally, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of novel compounds with improved biological activity.
Synthesis Methods
4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one can be synthesized through a multi-step process involving the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate, followed by cyclization and alkylation reactions. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
4-ethyl-7-[(4-fluorobenzyl)oxy]-8-methyl-2H-chromen-2-one has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial effects. This compound has also been investigated as a potential inhibitor of various enzymes, including tyrosinase, acetylcholinesterase, and carbonic anhydrase.
properties
IUPAC Name |
4-ethyl-7-[(4-fluorophenyl)methoxy]-8-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FO3/c1-3-14-10-18(21)23-19-12(2)17(9-8-16(14)19)22-11-13-4-6-15(20)7-5-13/h4-10H,3,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKQUMYCAZTKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(dimethylamino)phenyl]-2-biphenylcarboxamide](/img/structure/B5882756.png)

![N-(5-chloro-2-methoxyphenyl)-3-[(4-hydroxybenzoyl)hydrazono]butanamide](/img/structure/B5882789.png)


![N-benzyl-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5882808.png)
![N-{[(2-hydroxy-3,5-dimethylphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5882814.png)
![N-{[(2-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B5882818.png)

![2-chloro-N-{[(2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5882823.png)

![4-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]hydrazono}-4-phenylbutanoic acid](/img/structure/B5882843.png)
![N'-{[2-(4-chlorophenoxy)-2-methylpropanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5882846.png)
